H-Arg-Ala-NH2 . 2 HCl
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Overview
Description
H-Arg-Ala-NH2
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Coupling Reagents: Common coupling reagents used in SPPS include N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial-scale production of H-Arg-Ala-NH2 . 2 HCl involves optimizing the SPPS process for large-scale synthesis, ensuring high purity and yield. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's functionality.
Substitution: Substitution reactions can occur at various positions on the amino acids, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as acidic or basic environments.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) under catalytic conditions.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Amino derivatives with enhanced biological activity.
Substitution Products: Derivatives with altered chemical and physical properties.
Scientific Research Applications
H-Arg-Ala-NH2 . 2 HCl has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and immune-related conditions.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which H-Arg-Ala-NH2 . 2 HCl exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
H-Arg-Gly-NH2
H-Ala-Ala-NH2
H-Arg-Phe-NH2
Properties
Molecular Formula |
C9H22Cl2N6O2 |
---|---|
Molecular Weight |
317.21 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride |
InChI |
InChI=1S/C9H20N6O2.2ClH/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13;;/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14);2*1H/t5-,6-;;/m0../s1 |
InChI Key |
QAIMEEQUDIJDQM-USPAICOZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Origin of Product |
United States |
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